molecular formula C20H17N3O2 B2512159 1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207059-54-8

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2512159
CAS RN: 1207059-54-8
M. Wt: 331.375
InChI Key: YZYWVVKJQMHDKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives has been a subject of interest due to their pharmacological properties. In the study presented in paper , a series of ethyl 1-methyl-5-[4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates with various substitutions at the 2 position of the quinazolinone ring were prepared. The synthesis involved the use of analgesic and anti-inflammatory tests to compare the activity of the derivatives with known drugs such as acetylsalicylic acid and phenylbutazone. Similarly, paper describes the synthesis of new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring. The process included the treatment of intermediates with semicarbazide followed by cyclization reactions with different aromatic acids, aldehydes, and carbon disulfide to produce the final derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. In paper , the structures of new ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives were confirmed through elemental analysis, IR, 1H NMR, 13C NMR, 31P NMR, and mass spectral data. These techniques provided detailed information about the molecular framework and functional groups present in the compounds. Paper also utilized infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy to establish the structure of the synthesized 1,3,4-oxadiazole derivatives linked to quinazolin-4-one.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were multi-step processes that required precise conditions for successful completion. The synthesis described in paper likely involved the formation of pyrazole rings and subsequent acetylation. In paper , the formation of 1,3,4-oxadiazole rings was achieved through cyclization reactions, which are crucial for imparting the desired pharmacological activities to the final compounds.

Physical and Chemical Properties Analysis

The physical properties such as melting points and purity of the synthesized compounds were confirmed by thin-layer chromatography as mentioned in paper . The chemical properties, particularly the pharmacological activities, were evaluated through in vivo studies in mice and rats. The compounds synthesized in paper showed reduced ulcerogenic effects and systemic toxicity, while those in paper demonstrated potent analgesic and anti-inflammatory activities. These properties are indicative of the potential therapeutic applications of the synthesized compounds.

Relevant Case Studies

The studies in papers and serve as relevant case studies for the synthesis and evaluation of quinazolinone derivatives. The compounds synthesized in paper were more active than standard drugs in the phenylbenzoquinone writhing test, and the 2-methyl derivative was as active as acetylsalicylic acid in the carrageenin paw oedema test. In paper , certain derivatives showed more potent analgesic and anti-inflammatory activities compared to others, highlighting the importance of structural modifications on the biological activities of these compounds. These case studies provide valuable insights into the design and development of new drugs based on quinazolinone derivatives.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The chemical compound has not been directly mentioned in available literature. However, compounds with similar structures, particularly those incorporating quinoline and oxadiazole rings, have been synthesized and evaluated for various biological activities. For instance, quinoline derivatives have been explored for their potential as non-steroidal anti-inflammatory and analgesic agents, showcasing promising activity in in vivo models (Wagle, Adhikari, & Kumari, 2008). Furthermore, quinolin-4-one derivatives, closely related to the compound of interest, have been synthesized and demonstrated significant antimicrobial properties (Hassan, Abdel‐kariem, & Ali, 2017), highlighting the potential of such compounds in addressing bacterial and fungal infections.

Antioxidant Properties

Compounds bearing the quinolinone backbone have also been identified for their antioxidant capabilities. For example, novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones and pyrazolo[3,4:4′,3′]quinolino[5,1-c][1,4,2]oxazaphosphinine derivatives have been synthesized and evaluated for their antioxidant activities, with some showing higher activities than standard antioxidants (Hassan, Abdel‐kariem, & Ali, 2017). This indicates the potential of oxadiazole-quinoline derivatives in combating oxidative stress, which is implicated in numerous diseases.

Anticancer Research

The structural motif of 1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one shares similarities with compounds that have been explored for anticancer activities. Specifically, isoxazole-quinoline derivatives have been synthesized and assessed for their ability to inhibit cancer cell growth, showing promise as anticancer agents (Abad et al., 2021). These findings suggest that further exploration of similar compounds could yield new insights into their potential therapeutic uses in oncology.

Antiprotozoal and Antimicrobial Effects

Quinoline-oxadiazole hybrids have been investigated for their antiprotozoal and antimicrobial effects. A study on newer quinoxaline-oxadiazole hybrids highlighted their antimicrobial and antiprotozoal activities, with some compounds being lethal for protozoal species like Trypanosoma cruzi (Patel et al., 2017). This indicates the potential of such compounds in treating diseases caused by protozoal pathogens and their utility in antimicrobial therapy.

properties

IUPAC Name

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-3-23-12-16(18(24)15-11-13(2)9-10-17(15)23)20-21-19(22-25-20)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYWVVKJQMHDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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